Cas no 57490-73-0 (2,3-Di(furan-2-yl)quinoxaline)

2,3-Di(furan-2-yl)quinoxaline Chemical and Physical Properties
Names and Identifiers
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- Quinoxaline,2,3-di-2-furanyl-
- 2,3-bis(furan-2-yl)quinoxaline
- 2,3-bis(2-furanyl)quinoxaline
- 2,3-di(2-furanyl)quinoxaline
- 2,3'-di(2-furyl)-quinoxaline
- 2,3-di(2-furyl)quinoxaline
- 2,3-di(furan-2-yl)quinoxaline
- 2,3-di(furan-2-yl)quinoxalyne
- 2,3-di-furan-2-ylquinoxaline
- AC1L5W98
- AC1Q4WIR
- CBDivE_014398
- Maybridge1_001951
- NSC38592
- Oprea1_075812
- Oprea1_689990
- 2,3-Di-2-furylquinoxaline
- CCG-49366
- AY-20590
- Z55723200
- SR-01000394779-1
- SR-01000394779
- CS-0694036
- 2,3-bis(2-furyl)quinoxaline
- 2,3-Di-2-furanylquinoxaline
- SR-01000394779-2
- BDBM45345
- MLS000097921
- 57490-73-0
- NSC-38592
- cid_236275
- AKOS000734524
- DTXSID90284711
- HMS2504J11
- SMR000060556
- MLS-0057713.0001
- HY-153349
- HMS547A15
- CHEMBL305978
- NSC 38592
- STK824502
- HS-3842
- G66688
- GMUROSQCXMKHEN-UHFFFAOYSA-N
- 2,3-Di(furan-2-yl)quinoxaline
-
- Inchi: InChI=1S/C16H10N2O2/c1-2-6-12-11(5-1)17-15(13-7-3-9-19-13)16(18-12)14-8-4-10-20-14/h1-10H
- InChI Key: GMUROSQCXMKHEN-UHFFFAOYSA-N
- SMILES: C1=CC=C2C(=C1)N=C(C(=N2)C3=CC=CO3)C4=CC=CO4
Computed Properties
- Exact Mass: 262.0743
- Monoisotopic Mass: 262.074227566g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 20
- Rotatable Bond Count: 2
- Complexity: 306
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 52.1Ų
- XLogP3: 2.7
Experimental Properties
- Density: 1.272±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: 134-136 ºC
- Boiling Point: 360.5±37.0 ºC (760 Torr),
- Flash Point: 117.2±14.1 ºC,
- Solubility: Almost insoluble (0.014 g/l) (25 º C),
- PSA: 52.06
- LogP: 4.14980
2,3-Di(furan-2-yl)quinoxaline Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
MedChemExpress | HY-153349-10mg |
2,3-Di(furan-2-yl)quinoxaline |
57490-73-0 | 98.30% | 10mg |
¥1000 | 2024-04-18 | |
1PlusChem | 1P00EUG3-50mg |
2,3-di(2-furyl)quinoxaline |
57490-73-0 | 97% | 50mg |
$478.00 | 2023-12-16 | |
MedChemExpress | HY-153349-5mg |
2,3-Di(furan-2-yl)quinoxaline |
57490-73-0 | 98.30% | 5mg |
¥600 | 2024-04-18 | |
Ambeed | A1229349-250mg |
2,3-Di(furan-2-yl)quinoxaline |
57490-73-0 | 98% | 250mg |
$300.0 | 2025-03-05 | |
MedChemExpress | HY-153349-50mg |
2,3-Di(furan-2-yl)quinoxaline |
57490-73-0 | 98.30% | 50mg |
¥3000 | 2024-04-18 | |
1PlusChem | 1P00EUG3-100mg |
2,3-di(2-furyl)quinoxaline |
57490-73-0 | 97% | 100mg |
$699.00 | 2023-12-16 | |
TargetMol Chemicals | T78422-2mg |
2,3-Di(furan-2-yl)quinoxaline |
57490-73-0 | 2mg |
¥ 357 | 2024-07-24 | ||
Ambeed | A1229349-1g |
2,3-Di(furan-2-yl)quinoxaline |
57490-73-0 | 98% | 1g |
$808.0 | 2025-03-05 | |
MedChemExpress | HY-153349-100mg |
2,3-Di(furan-2-yl)quinoxaline |
57490-73-0 | 98.30% | 100mg |
¥4500 | 2024-04-18 | |
MedChemExpress | HY-153349-25mg |
2,3-Di(furan-2-yl)quinoxaline |
57490-73-0 | 98.30% | 25mg |
¥2000 | 2024-04-18 |
2,3-Di(furan-2-yl)quinoxaline Related Literature
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1. Trapping shape-controlled nanoparticle nucleation and growth stages via continuous-flow chemistry†Tabot M. D. Besong,Noktan M. AlYami,Khabiboulakh Katsiev,Dalaver H. Anjum,Ahmed Abdelkader,Pedro M. F. J. Costa,Victor M. Burlakov,Alain Goriely,Osman M. Bakr Chem. Commun., 2017,53, 2495-2498
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Zhenfei You,Zeping Yang,Yu Chen,Lei Zhang RSC Adv., 2021,11, 18068-18073
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Cheng Ruan,Xue Bai,Chun Sun,Haobin Chen,Changfeng Wu,Xiongbin Chen,Hongda Chen,Vicki L. Colvin RSC Adv., 2016,6, 106225-106229
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Wojciech Juszczyk,Zbigniew Kaszkur RSC Adv., 2022,12, 5312-5323
Additional information on 2,3-Di(furan-2-yl)quinoxaline
Exploring the Properties and Applications of 2,3-Di(furan-2-yl)quinoxaline (CAS No. 57490-73-0)
2,3-Di(furan-2-yl)quinoxaline (CAS No. 57490-73-0) is a heterocyclic organic compound that has garnered significant attention in recent years due to its unique structural features and potential applications in materials science, pharmaceuticals, and optoelectronics. The compound belongs to the quinoxaline family, which is known for its electron-accepting properties and π-conjugated systems. The incorporation of furan rings into the quinoxaline core enhances its optical and electronic characteristics, making it a promising candidate for advanced functional materials.
The growing interest in 2,3-Di(furan-2-yl)quinoxaline is driven by its versatility and compatibility with modern technologies. Researchers are particularly intrigued by its potential use in organic light-emitting diodes (OLEDs), photovoltaic cells, and sensors. The compound's ability to form stable thin films and its tunable luminescence properties align with the current demand for sustainable and energy-efficient materials. As the world shifts toward green chemistry and renewable energy solutions, compounds like 2,3-Di(furan-2-yl)quinoxaline are becoming increasingly relevant.
One of the most frequently asked questions about 2,3-Di(furan-2-yl)quinoxaline revolves around its synthesis and scalability. The compound can be synthesized through condensation reactions between furan-2-carbaldehyde and quinoxaline-2,3-dione, followed by purification steps to achieve high yields. Its synthetic accessibility makes it attractive for industrial applications, particularly in the development of next-generation electronic devices. Additionally, its thermal stability and solubility in common organic solvents further enhance its practicality.
Another hot topic in the scientific community is the role of 2,3-Di(furan-2-yl)quinoxaline in biomedical research. Preliminary studies suggest that derivatives of this compound exhibit antimicrobial and anti-inflammatory properties, sparking interest in its potential as a pharmacophore. While further clinical validation is needed, these findings highlight the compound's multifaceted utility beyond material science. Researchers are also exploring its use as a fluorescent probe for bioimaging, leveraging its strong emission characteristics.
From an environmental perspective, 2,3-Di(furan-2-yl)quinoxaline aligns with the principles of green chemistry. Its derivatives are often biodegradable and exhibit low toxicity, addressing concerns about the ecological impact of synthetic compounds. This aspect is particularly appealing to industries striving to meet regulatory standards and consumer demands for eco-friendly products. As sustainability becomes a cornerstone of innovation, compounds like 2,3-Di(furan-2-yl)quinoxaline are poised to play a pivotal role.
In conclusion, 2,3-Di(furan-2-yl)quinoxaline (CAS No. 57490-73-0) represents a fascinating intersection of chemistry, materials science, and biotechnology. Its unique properties, coupled with its broad applicability, make it a subject of ongoing research and development. Whether in the realm of optoelectronics, medicine, or environmental science, this compound continues to inspire innovation and holds promise for future breakthroughs. As interest in sustainable and high-performance materials grows, 2,3-Di(furan-2-yl)quinoxaline is likely to remain at the forefront of scientific exploration.
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